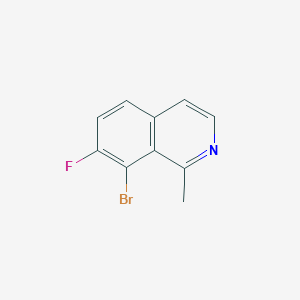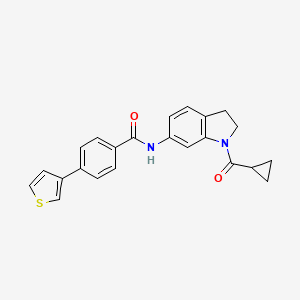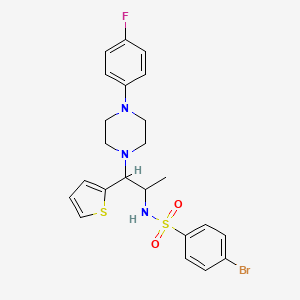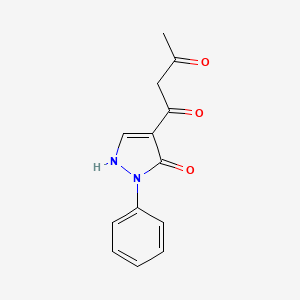
8-Bromo-7-fluoro-1-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Bromo-7-fluoro-1-methylisoquinoline” is a novel heterocyclic molecule that has gained significant attention in the scientific community due to its wide applications in areas such as medicine, agriculture, and material science. It has a molecular weight of 240.07 .
Molecular Structure Analysis
The molecular structure of “8-Bromo-7-fluoro-1-methylisoquinoline” is represented by the InChI Code:1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 . Physical And Chemical Properties Analysis
“8-Bromo-7-fluoro-1-methylisoquinoline” is a powder that should be stored at room temperature .Applications De Recherche Scientifique
Molecular Characterization and Cytotoxic Studies
8-Bromo-7-fluoro-1-methylisoquinoline derivatives show promise in the field of medicinal chemistry, particularly in cancer research. Studies on 8-hydroxyquinoline derivatives, closely related to 8-Bromo-7-fluoro-1-methylisoquinoline, reveal their potential in forming complexes with metals like Co(III), Ni(II), and Cu(II). These complexes have been characterized and shown to enhance antiproliferative activity against cancer cell lines like MCF-7, a breast cancer cell line. The increase in cytotoxicity suggests potential applications in developing novel anticancer therapies (Kotian et al., 2021).
Photolabile Protecting Group in Biological Studies
The derivative 8-bromo-7-hydroxyquinoline, similar to 8-Bromo-7-fluoro-1-methylisoquinoline, has been utilized as a photolabile protecting group for carboxylic acids. This compound showcases enhanced quantum efficiency compared to other protecting groups and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo studies. Its characteristics like increased solubility and low fluorescence make it a valuable tool in biological research, where it can be used to control the release of biological messengers (Fedoryak & Dore, 2002).
Synthesis Optimization for Drug Discovery
In the realm of drug discovery, the synthesis of key intermediates plays a crucial role. A study focused on the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate structurally similar to 8-Bromo-7-fluoro-1-methylisoquinoline, showcases the optimization of the synthesis process. This optimization was achieved through the introduction of a telescoping process, reducing the number of isolation processes and enhancing the overall yield. Such improvements are vital in accelerating the drug discovery process, highlighting the compound's relevance in pharmaceutical manufacturing (Nishimura & Saitoh, 2016).
Exploration in Photophysics and Photochemistry
8-Bromo-7-fluoro-1-methylisoquinoline and its derivatives are also of interest in photophysical and photochemical studies. For instance, the resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate provides insights into the different forms of the compound in aqueous solutions. Understanding the ground-state species and their behavior under various conditions is essential for applications in photochemistry and the design of photoresponsive materials (An et al., 2009).
Safety And Hazards
The safety information for “8-Bromo-7-fluoro-1-methylisoquinoline” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
8-bromo-7-fluoro-1-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYTAHXMRLFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-fluoro-1-methylisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2-Fluorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559400.png)
![1-[(N-benzylanilino)methyl]indole-2,3-dione](/img/structure/B2559401.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)
methanamine](/img/structure/B2559405.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)
![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559411.png)
![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)